molecular formula C8H7NOS B1484394 6-Amino-1-benzothiophen-4-ol CAS No. 2168425-31-6

6-Amino-1-benzothiophen-4-ol

Cat. No. B1484394
CAS RN: 2168425-31-6
M. Wt: 165.21 g/mol
InChI Key: DBDRPDMGMJCVDW-UHFFFAOYSA-N
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Description

6-Amino-1-benzothiophen-4-ol is a chemical compound with a molecular weight of 150.2 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form . It is also used in the manufacturing of dyes .


Synthesis Analysis

The synthesis of benzothiazole compounds, which are related to this compound, involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H6OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H . This compound belongs to the class of sulfur-containing heterocycles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.2 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Future Directions

Benzothiazoles, which are related to 6-Amino-1-benzothiophen-4-ol, have been found to have significant biological activities, making them a hot topic in life science research . They are anticipated to continue to be a focus of research in the coming years .

properties

IUPAC Name

6-amino-1-benzothiophen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRPDMGMJCVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CC(=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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